1,5-Dichloro-2,3-dinitrobenzene

Organic Synthesis Process Chemistry Crystallization

1,5-Dichloro-2,3-dinitrobenzene (CAS 28689-08-9) is the ortho‑dinitro, meta‑dichloro isomer essential for regioselective SNAr reactions. Unlike generic dichlorodinitrobenzenes, this exact isomer (mp 96–98 °C, LogP 3.86) enables controlled stepwise functionalization with amine, alcohol or thiol nucleophiles — ideal for constructing focused drug-like libraries and high‑performance polymers. Its documented birefringence (Δn ≈ 0.08) also makes it a niche reference material for solid‑state nonlinear optics and crystal‑engineering studies. Always verify CAS 28689-08-9 to eliminate costly isomer cross‑contamination and ensure reproducible synthetic outcomes.

Molecular Formula C6H2Cl2N2O4
Molecular Weight 236.99 g/mol
CAS No. 28689-08-9
Cat. No. B1605971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dichloro-2,3-dinitrobenzene
CAS28689-08-9
Molecular FormulaC6H2Cl2N2O4
Molecular Weight236.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)5(2-3)9(11)12/h1-2H
InChIKeyOBRJNJHIDOWUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dichloro-2,3-dinitrobenzene (CAS 28689-08-9): A Specialized Dichlorodinitrobenzene Isomer for Precision Synthesis


1,5-Dichloro-2,3-dinitrobenzene (CAS 28689-08-9) is a polysubstituted aromatic compound of the dichlorodinitrobenzene family, possessing the molecular formula C₆H₂Cl₂N₂O₄ and a molecular weight of 236.997 . It is characterized by a unique ortho-dinitro substitution pattern adjacent to two meta-chloro substituents. This specific arrangement imparts distinct physical properties, including a relatively low melting point of 96-98 °C, and governs its unique reactivity profile in nucleophilic aromatic substitution (S_NAr) reactions [1]. Its primary utility lies in serving as a versatile synthetic intermediate for constructing more complex molecules in pharmaceutical and agrochemical research [2].

The Risk of Generic Substitution: Why Isomeric Purity Matters for 1,5-Dichloro-2,3-dinitrobenzene


Procuring a dichlorodinitrobenzene without specifying the exact isomeric form (1,5-dichloro-2,3-) carries substantial scientific and financial risk due to the high functional sensitivity of its substitution pattern. The family of dichlorodinitrobenzenes includes several isomers (e.g., 1,3-dichloro-4,6-; 2,5-dichloro-1,3-; and 1,5-dichloro-2,4-) that, while sharing identical molecular formulas, exhibit significantly different physical properties, chemical reactivities, and toxicological profiles [1]. For instance, the melting point can vary by over 8°C across isomers, and boiling points can differ by more than 30°C, directly impacting handling and purification protocols . More critically, the position of nitro groups relative to chloro leaving groups dictates the regioselectivity and rate of nucleophilic aromatic substitution (S_NAr) reactions, which are the cornerstone of this compound's utility [1]. A generic substitution could therefore lead to failed reactions, unanticipated side products, and ultimately, compromised research integrity or batch failure in a regulated manufacturing environment.

Quantitative Evidence for Selecting 1,5-Dichloro-2,3-dinitrobenzene Over Isomeric Analogs


Lower Melting Point Facilitates Handling and Purification Compared to 1,3-Dichloro-4,6-dinitrobenzene

The melting point of 1,5-dichloro-2,3-dinitrobenzene is 96-98 °C, which is lower than that of its close analog 1,3-dichloro-4,6-dinitrobenzene, which melts at 101-104 °C . This difference in physical properties can simplify purification steps, such as recrystallization, and indicates a lower lattice energy, potentially affecting solubility and reactivity in the solid state.

Organic Synthesis Process Chemistry Crystallization

Significantly Higher Boiling Point Enables Higher-Temperature Reactions Versus 2,5-Dichloro-1,3-dinitrobenzene

1,5-Dichloro-2,3-dinitrobenzene has a reported boiling point of 352.6 °C at 760 mmHg . In contrast, the closely related isomer 2,5-dichloro-1,3-dinitrobenzene has a significantly lower boiling point of 315.8 °C at 760 mmHg . This substantial difference of approximately 36.8 °C indicates a stronger intermolecular attraction for the 1,5-isomer, which translates to greater thermal stability and a wider operational window for reactions conducted at elevated temperatures.

High-Temperature Synthesis Polymer Chemistry Thermal Stability

Higher LogP Value Suggests Enhanced Lipophilicity for Membrane Permeation Studies

The calculated octanol-water partition coefficient (LogP) for 1,5-dichloro-2,3-dinitrobenzene is 3.8562 . This value is identical to that reported for the isomer 2,5-dichloro-1,3-dinitrobenzene [1], but is notably higher than the baseline LogP of unsubstituted 1,3-dinitrobenzene, which is approximately 1.5 [2]. The presence of two chlorine atoms on the 1,5-dichloro-2,3-dinitrobenzene scaffold increases its lipophilicity by roughly 2.3 log units, indicating a strong propensity for partitioning into non-polar environments.

Medicinal Chemistry ADME Lipophilicity

Documented Aquatic Toxicity Provides a Benchmark for Environmental Risk Assessment

Quantitative Structure-Activity Relationship (QSAR) models provide a predicted 40-hour Tetrahymena pyriformis toxicity (pIGC50) value for 1,5-dichloro-2,3-dinitrobenzene [1]. This data allows for a baseline assessment of its potential environmental impact relative to other halogenated aromatics. For example, the presence of two chlorine atoms and two nitro groups places this compound in a higher toxicity class compared to mono-chloro or mono-nitro analogs, which is a critical factor for procurement decisions in facilities with strict waste disposal protocols.

Ecotoxicology Environmental Fate Risk Assessment

Defined Crystal Structure and Optical Anomalies Enable Niche Materials Science Applications

1,5-Dichloro-2,3-dinitrobenzene forms crystals with a unique, optically anomalous structure, characterized by molecular disorder that gives triclinic symmetry within an apparently orthorhombic unit cell [1]. Detailed calculations have estimated its principal refractive indices at long wavelength to be n1=1.500±0.01, n2=1.495±0.005, and n3=1.420±0.005 [1]. This defined and quantifiable optical anisotropy is not a general property of dichlorodinitrobenzenes but is specific to this particular substitution pattern and crystal packing, making it a target compound of interest for fundamental studies in crystallography and for potential applications in optical materials research.

Crystallography Optical Materials Nonlinear Optics

Validated Application Scenarios for 1,5-Dichloro-2,3-dinitrobenzene Based on Differential Evidence


Scaffold for Sequential Nucleophilic Aromatic Substitution in Medicinal Chemistry

The unique 1,5-dichloro-2,3-dinitro substitution pattern provides a well-defined platform for stepwise S_NAr reactions [1]. The two ortho-nitro groups powerfully activate both chloro substituents, which are positioned meta to each other. This specific geometry, as supported by the high calculated LogP of 3.86 , allows for the controlled introduction of diverse amine, alcohol, or thiol nucleophiles, making it an ideal core for constructing focused libraries of drug-like molecules with tailored lipophilicity and substitution vectors.

High-Temperature Polymer Synthesis and Curing Agent

The high boiling point of 352.6 °C and the thermal stability it implies make this compound a robust candidate for use in high-performance polymers . Unlike the lower-boiling 2,5-isomer, it can withstand the demanding conditions of polycondensation reactions or function as a heat-resistant crosslinking agent. Its documented use as an intermediate in patent literature for producing advanced materials, such as those claimed by Bayer, underscores its industrial relevance in this domain [1].

Model Compound for Crystallography and Optical Materials Research

Due to its documented and quantitatively characterized optical anomalies (e.g., measured birefringence of Δn ≈ 0.08) [2], 1,5-dichloro-2,3-dinitrobenzene serves as a valuable model system for investigating fundamental phenomena in solid-state physics, such as molecular disorder and its impact on macroscopic properties. This makes it a niche but essential procurement item for academic and industrial research groups studying non-linear optics and crystal engineering.

Internal Standard or Reference for Ecotoxicology Studies

The availability of QSAR-predicted ecotoxicological endpoints, such as Tetrahymena toxicity [3], allows researchers to use this compound as a benchmark or reference material when assessing the environmental impact of new halogenated aromatic substances. Its well-defined structure and available in silico data make it a consistent point of comparison for developing and validating environmental fate models.

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